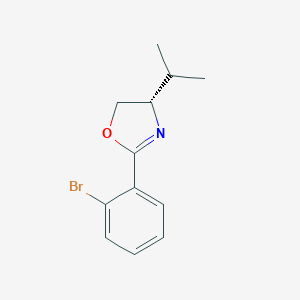

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLJUVMOVVZBS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Mechanism

The most widely reported method involves the cyclocondensation of (S)-2-amino-2-isopropylethanol with 2-bromobenzonitrile in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂). This reaction proceeds via a two-step mechanism:

-

Nitrile Activation : ZnCl₂ coordinates to the nitrile group of 2-bromobenzonitrile, enhancing its electrophilicity.

-

Nucleophilic Attack and Cyclization : The amino alcohol attacks the activated nitrile, forming an intermediate imine, which subsequently undergoes intramolecular cyclization to yield the oxazoline ring.

Reaction Conditions:

Example Protocol (Adapted from):

-

Combine (S)-2-amino-2-isopropylethanol (10 mmol), 2-bromobenzonitrile (10 mmol), and ZnCl₂ (0.5 mmol) in chlorobenzene (100 mL).

-

Reflux under nitrogen for 48 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (petroleum ether/diethyl ether = 10:1).

Stereochemical Integrity

The chirality of the amino alcohol dictates the stereochemical outcome. Use of (S)-configured amino alcohol ensures retention of configuration at the 4-position of the oxazoline ring, critical for applications in asymmetric catalysis.

Thionyl Chloride-Mediated Cyclization

Reaction Pathway

An alternative approach employs thionyl chloride (SOCl₂) to convert a preformed benzamide intermediate into the oxazoline. This method is advantageous for scalability and avoids prolonged reaction times.

Key Steps:

Comparative Advantages Over ZnCl₂ Method

-

Reduced Reaction Time : 24 hours vs. 48 hours for ZnCl₂-mediated reactions.

-

Higher Functional Group Tolerance : Suitable for substrates sensitive to Lewis acids.

Chiral Resolution and Enantiomeric Enrichment

Chromatographic Purification

Flash chromatography using silica gel and non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) effectively separates enantiomers and removes byproducts. For example, a 10:1 petroleum ether/diethyl ether gradient achieves >95% enantiomeric excess (ee).

Recrystallization Strategies

Recrystallization from dichloromethane (DCM) and hexanes at −20°C enhances purity to >99% ee, as demonstrated in analogous oxazoline derivatives.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Preparation Methods

Table 2. Spectral Data for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Palladium-Catalyzed Allylation Reactions ( )

The compound serves as a precursor to (S)-i-Pr-PHOX ligands, which are critical in enantioselective transformations:

-

Application : Pd-catalyzed allylation of fluorinated allyl enol carbonates.

-

Performance :

-

Enantioselectivity : Up to 96% ee

-

Reaction Scope : Effective for synthesizing quaternary stereocenters.

-

Cobalt-Catalyzed Cycloadditions ( )

The PHOX ligand derived from this compound facilitates [3+2] cycloadditions:

-

Substrates : Aromatic acryloylcyclopropanes (ACPs) + alkynes

-

Conditions :

-

Catalyst : [L1]CoBr₂ (5 mol%)

-

Activator : InBr₃ or Ag[SbF₆]

-

Solvent : Toluene, 25°C

-

-

Outcomes :

-

Conversion : Quantitative (100%)

-

Selectivity : (E)-isomer exclusively (confirmed by nOe NMR)

-

Table 1: Ligand Screening for [3+2] Cycloadditions ( )

| Ligand | Conversion (%) | Product Selectivity |

|---|---|---|

| Bis-phosphines | <50 | Low |

| PHOX Ligand L1 | 100 | (E)-isomer |

Bromine Reactivity

The 2-bromophenyl group participates in cross-coupling reactions:

-

Example : Suzuki-Miyaura coupling (not directly documented but inferred from structural analogs).

Oxazoline Ring Opening

Under acidic or nucleophilic conditions, the oxazoline ring hydrolyzes to form β-amino alcohols:

Stability and Handling

This compound’s versatility in asymmetric synthesis and catalytic applications underscores its importance in modern organic chemistry. Its chiral backbone and bromine substituent enable precise stereochemical control and diverse functionalization pathways.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacological properties, enhancing efficacy and selectivity towards specific biological targets .

Case Study: Neurological Agents

Research has demonstrated that derivatives of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit promising activity against neurodegenerative diseases. For instance, modifications to the oxazole ring have led to compounds with improved binding affinity for neurotransmitter receptors .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxazole derivatives |

| Reduction | Lithium aluminum hydride | Alkyl-substituted derivatives |

| Substitution | Amines, thiols | Diverse functionalized derivatives |

Material Science

Development of New Materials

The compound is being explored for applications in material science, particularly in developing new materials with specific electronic or optical properties. Research indicates that its incorporation into polymer matrices can enhance conductivity and thermal stability .

Case Study: Conductive Polymers

Studies have shown that incorporating (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole into conductive polymer films significantly improves their electrical properties, making them suitable for use in electronic devices .

Agricultural Chemistry

Role in Agrochemical Formulations

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is investigated for its potential role in formulating agrochemicals. Its chemical structure allows it to act as an effective pesticide or herbicide by targeting specific enzymes in pests or plants .

| Application Area | Potential Benefits |

|---|---|

| Pesticide Development | Increased efficacy against target pests |

| Herbicide Formulation | Selectivity towards unwanted plant species |

Chemical Reaction Mechanisms

Research on Reaction Mechanisms

The compound is extensively used in studies examining reaction mechanisms, helping researchers understand the behavior of similar compounds under various conditions. This research provides insights into the fundamental aspects of organic reactions and catalysis .

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

- Structural Similarity : The (R)-enantiomer (CAS: 321848-65-1) shares identical substituents but exhibits opposite stereochemistry at the 4-position .

- Applications : While the (S)-enantiomer is frequently employed in asymmetric catalysis, the (R)-form is less common in literature, likely due to synthetic accessibility or mismatched stereoselectivity in specific reactions .

- Synthetic Routes : Both enantiomers are synthesized via lithiation of bromophenyl precursors, but chiral auxiliaries or resolution methods differ, impacting cost and scalability .

Substituent Variations: Isopropyl vs. tert-Butyl

- Reactivity: Comparative studies in palladium-catalyzed cross-coupling reactions show that tert-butyl derivatives exhibit slower reaction kinetics due to steric hindrance .

Bromine Position: Ortho vs. Para

- (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole (CAS: 1305322-94-4):

- Electronic Effects : The para-bromine reduces steric interactions but alters electronic properties, decreasing the ligand’s ability to stabilize electron-deficient metal centers .

- Catalytic Performance : In gold(III)-catalyzed cyclization reactions, para-substituted analogs show 10–15% lower yields compared to ortho-brominated counterparts .

Phosphine-Modified Analogs

- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 148461-14-7): Coordination Chemistry: The diphenylphosphine group enables stronger metal coordination (e.g., Au(I/III), Pd(0)), enhancing catalytic turnover in Heck and Suzuki reactions . Synthetic Complexity: Phosphine-containing derivatives require multistep syntheses, increasing production costs compared to brominated analogs .

Pyridinyl and Heteroaromatic Derivatives

- (S)-2-(6-(tert-butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: Not reported): Electronic Tuning: The pyridinyl nitrogen introduces Lewis basicity, enabling dual coordination modes in bimetallic catalysts . Applications: Used in enantioselective hydrogenation of ketones, achieving >90% ee in some cases, outperforming bromophenyl analogs in specific substrates .

Comparative Data Table

Key Research Findings

- Steric vs. Electronic Effects : Isopropyl-substituted oxazolines balance steric bulk and electronic donation, making them versatile in diverse catalytic systems. tert-Butyl analogs, though sterically hindered, are preferred for reactions requiring high enantioselectivity at the expense of reaction rate .

- Enantiomeric Purity : (S)-enantiomers dominate industrial applications due to established synthetic protocols and compatibility with common chiral catalysts .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole?

- Methodological Answer : The synthesis typically involves cyclization of bromophenyl precursors with isopropyl-containing reagents. Organotin-mediated coupling (e.g., triphenylstannyl intermediates) is effective for aryl-bromine bond formation, followed by chiral resolution (e.g., asymmetric catalysis or chromatography) to achieve the (S)-configuration. Modifications to substituents (e.g., isopropyl vs. methyl groups) require adjusted stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Use ¹H/¹³C NMR to verify the oxazoline backbone and substituents (e.g., bromophenyl and isopropyl groups). IR spectroscopy confirms C=N and C-Br bonds. For stereochemical resolution, X-ray crystallography (e.g., CCDC-2239857 for analogous compounds) is critical, supplemented by HRMS for molecular weight validation .

Q. How is the stereochemical purity of the (S)-enantiomer validated?

- Methodological Answer : Chiral HPLC or polarimetry can assess enantiomeric excess. Comparative analysis with racemic mixtures or known (R)-configurations via X-ray diffraction (as in structurally similar dihydrooxazoles) resolves absolute configuration .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data be reconciled?

- Methodological Answer : Cross-validate using density functional theory (DFT) simulations (e.g., Discovery Studio software) to model molecular geometries. Align computational bond angles and torsions with experimental X-ray parameters. Discrepancies in steric effects (e.g., isopropyl vs. dimethyl groups) may require adjusted force fields .

Q. What experimental design strategies mitigate sample degradation during prolonged studies?

- Methodological Answer : Store samples under inert atmospheres (N₂/Ar) at 4°C to slow organic degradation. For time-sensitive assays (e.g., catalytic studies), minimize exposure to light and humidity. Reference HSI-based pollution studies, where cooling stabilized wastewater matrices over 9-hour experiments .

Q. How is catalytic activity in polymerization reactions evaluated?

- Methodological Answer : Test activity via Wilkinson’s catalyst or Wurtz coupling, monitoring molecular weight changes using gel permeation chromatography (GPC). For stannyl derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole), track Sn-C bond stability via ¹¹⁹Sn NMR .

Q. What synthetic modifications enhance hypercoordinated organometallic applications?

- Methodological Answer : Introduce stannyl or halide groups via transmetallation (e.g., SnCl₄ with bromophenyl precursors). Optimize reaction time and temperature to avoid dichlorostannyl byproducts. Characterize coordination modes using multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and single-crystal XRD .

Q. How are intermolecular interactions analyzed for therapeutic potential?

- Methodological Answer : Compare isostructural chloro/bromo derivatives (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazoles) via Hirshfeld surface analysis. Quantify halogen bonding (C-Br⋯π) and hydrophobic interactions using Cambridge Structural Database (CSD) data .

Methodological Notes

- Synthesis Optimization : Adjust organotin reagent ratios (e.g., Ph₃SnCl vs. Ph₂SnCl₂) to control substitution patterns .

- Data Validation : Combine XRD with DFT for steric/electronic effect analysis, particularly for bulky isopropyl groups .

- Degradation Mitigation : Use Schlenk techniques for air-sensitive reactions and refrigerated autosamplers for HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.